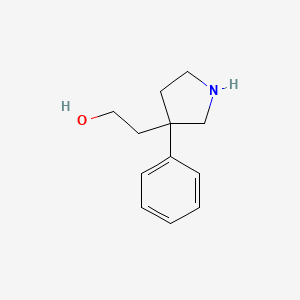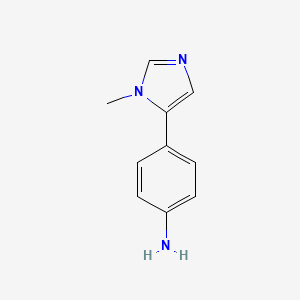
4-(1-Methyl-1H-imidazol-5-yl)aniline
Overview
Description
“4-(1-Methyl-1H-imidazol-5-yl)aniline” is an arylimidazole derivative . It has multiple functional groups including aniline, methyl, and imidazole which are readily available for further functionalization .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years . Various methodologies have been developed, focusing on the bonds constructed during the formation of the imidazole . These methods are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Chemical Reactions Analysis
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Scientific Research Applications
Synthesis and Derivatives
4-(1-Methyl-1H-imidazol-5-yl)aniline and its derivatives find extensive use in chemical synthesis. For instance, a derivative, 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, serves as an intermediate for the antitumor agent nilotinib. This compound is synthesized from 3,5-dinitro-1-trifluoromethylbenzene with an overall yield of about 50% (Yang Shijing, 2013). Similarly, 5-Amino-1H-imidazole-4-carboxamide hydrochloride is converted into a series of 2-methyl-6-(arylamino)purines, involving a reaction with substituted anilines (K. Andersen & E. Pedersen, 1985).
Anticancer Properties
Benzimidazole derivatives, including 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine and its 1-methyl derivative, have been studied for their anticancer properties. They demonstrate promising anticancer activity against HepG2 and PC12 cancer cell lines (Z. M. Nofal et al., 2014).
Chemical Sensing Applications
Derivatives of 4-(1-Methyl-1H-imidazol-5-yl)aniline, like 4-(2-bromophenyl-4,5-diphenyl-imidazol-1-yl)aniline and 4-[2,4,5-tris(4-bromophenyl)-1H-imidazol-1-yl]aniline, have been used for detecting metal ions. They are effective in detecting Fe3+ ion through UV-spectrophotometric and fluorometric methods (Shi Yanpeng et al., 2019).
Antimicrobial Applications
Imidazole derivatives, including those related to 4-(1-Methyl-1H-imidazol-5-yl)aniline, have shown potential as antimicrobial agents. Compounds like 3-chloro-1-[1-(2-hydroxyethyl)-2-methyl-1H-imidazol-5-yl]-4-substituted phenylazetidin-2-one exhibit properties indicative of antimicrobial action (Rajkumar Mohanta & S. Sahu, 2013).
Corrosion Inhibition
Imidazole-based compounds, including those with a structure similar to 4-(1-Methyl-1H-imidazol-5-yl)aniline, have been investigated for their utility in inhibiting corrosion, especially in acidic environments. The electronic properties of these molecules correlate with their efficiency as corrosion inhibitors (S. Costa et al., 2022).
properties
IUPAC Name |
4-(3-methylimidazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-7-12-6-10(13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCRMIZNTPKIBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596368 | |
| Record name | 4-(1-Methyl-1H-imidazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-1H-imidazol-5-yl)aniline | |
CAS RN |
89250-15-7 | |
| Record name | 4-(1-Methyl-1H-imidazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1591788.png)


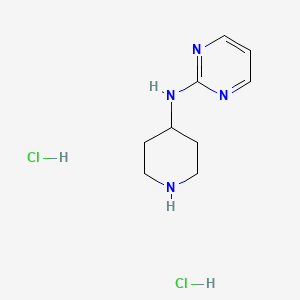
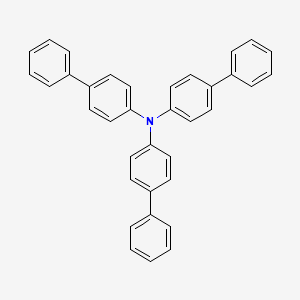

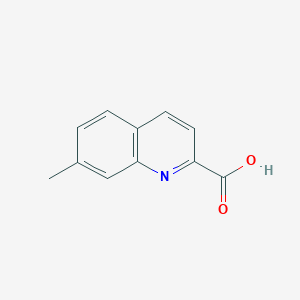
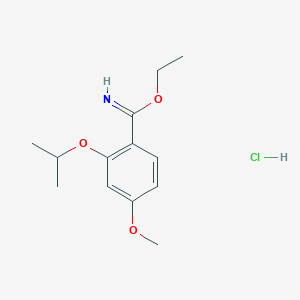


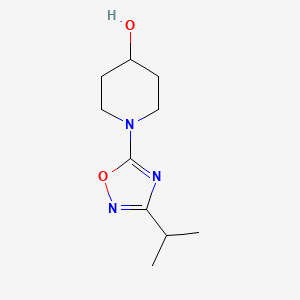
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1591805.png)
